![molecular formula C8H11NO2 B1445298 [4-Amino-3-(hydroxymethyl)phenyl]methanol CAS No. 1009314-88-8](/img/structure/B1445298.png)
[4-Amino-3-(hydroxymethyl)phenyl]methanol
Overview
Description
“[4-Amino-3-(hydroxymethyl)phenyl]methanol” is a compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.18 g/mol . The IUPAC name for this compound is [4-amino-3-(hydroxymethyl)phenyl]methanol .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2
. The Canonical SMILES representation is C1=CC(=C(C=C1CO)CO)N
. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass of the compound is 153.078978594 g/mol . The Topological Polar Surface Area is 66.5 Ų . The Heavy Atom Count is 11 .Scientific Research Applications
1. Synthesis of Complex Organic Compounds
The compound has been used in the synthesis of complex organic molecules. For instance, Nishimura et al. (1975) demonstrated its application in the synthesis of 2-(disubstituted amino)-5(4)phenylimidazoles through a reaction involving 1-phenyl-1,2-propanedione and disubstituted guanidines in methanol (Nishimura, Nakano, Shibamoto, & Kitajima, 1975).
2. Role in Stereoselective Extraction
The compound plays a role in stereoselective extraction processes. Huang et al. (2014) found that a hydroxyphenyl chiral ketone, closely related to the compound , was highly effective in selectively extracting D-amino acids with hydrophobic side chains over L-amino acids in a two-phase liquid-liquid extraction (Huang, Chen, Choi, Nandhakumar, Su, Ham, & Kim, 2014).
3. Inhibitory Action in Corrosion
The compound has been studied for its inhibitory action in corrosion processes. Emregül and Hayvalı (2006) researched its derivative, which significantly retarded the corrosion rate of steel in an acidic solution (Emregül & Hayvalı, 2006).
4. Formation of Novel Amino Acid Derivatives
The compound is involved in the formation of novel amino acid derivatives. Nakamura et al. (1976) utilized it in the X-ray structure determination of a new amino acid component of bestatin (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
5. Use in Fluorescence Derivatization
It has applications in fluorescence derivatization, particularly for aromatic aldehydes in liquid chromatography. Nohta et al. (1994) found 2-Amino-4,5-ethylenedioxyphenol, a related compound, useful as a precolumn fluorescence derivatization reagent for aromatic aldehydes (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
[4-amino-3-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,10-11H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKONDZYOWOHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-3-(hydroxymethyl)phenyl]methanol | |
CAS RN |
1009314-88-8 | |
Record name | [4-amino-3-(hydroxymethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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